N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Optimization
Research has demonstrated the significance of structure-metabolism relationships in identifying compounds with favorable pharmacokinetic properties. For instance, the study by Humphreys et al. (2003) explores the optimization of endothelin receptor antagonists, showcasing how small molecular changes can significantly affect a compound's metabolic stability and clearance. This highlights the potential for N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide to be optimized for improved pharmacokinetic profiles through structural modifications (Humphreys et al., 2003).
Antiproliferative Activity
The compound's structural backbone, specifically the benzothiazole moiety, has been linked to antiproliferative activities against human cancer cell lines. Chandrappa et al. (2008) synthesized derivatives that exhibited potent antiproliferative activity, underscoring the potential of N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide in cancer research (Chandrappa et al., 2008).
Molecular Docking and Computational Studies
The application of computational calculations and molecular docking studies provides insights into the interaction of similar compounds with biological targets. Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, including their ADMET properties, through computational studies. This approach could be relevant for assessing the biological interactions and therapeutic potential of N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide, especially in understanding its binding affinities and mechanism of action (Fahim & Ismael, 2021).
Synthesis and Characterization
The synthesis and characterization of compounds with a benzothiazole core are crucial for developing new therapeutic agents. Studies like those conducted by Guo et al. (2021), which focus on the methylation of benzothiazoles, contribute to the fundamental understanding of how modifications to the benzothiazole ring affect the properties and potential applications of these compounds (Guo et al., 2021).
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-11-4-6-12(7-5-11)26(23,24)10-15(22)20-17-19-13-8-18(2,3)9-14(21)16(13)25-17/h4-7H,8-10H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNBJWXZTWQACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.